molecular formula C20H17BrN2O2 B2665161 N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946331-03-9

N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2665161
CAS No.: 946331-03-9
M. Wt: 397.272
InChI Key: PPJRKNJVZOIUSS-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 3-bromophenyl group attached via an amide linkage to position 3 of a 2-oxo-1,2-dihydropyridine ring. The dihydropyridine core is substituted at position 1 with a 4-methylbenzyl group, enhancing steric bulk and lipophilicity. The 4-methylbenzyl substituent likely influences molecular conformation and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for solid-state packing and solubility .

Properties

IUPAC Name

N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14-7-9-15(10-8-14)13-23-11-3-6-18(20(23)25)19(24)22-17-5-2-4-16(21)12-17/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJRKNJVZOIUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Position 1 Substitution Position 3 Amide Group Key Structural Features Reference
N-(3-Bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 4-Methylbenzyl 3-Bromophenyl Enhanced lipophilicity due to benzyl group; potential for π-π interactions.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide H 3-Bromo-2-methylphenyl Simpler substitution; forms centrosymmetric dimers via N–H⋯O hydrogen bonds.
N-(Benzo[d]oxazol-2-yl)-4,6-dimethyl-2-oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide (7c) 4-Methylphenyl Benzooxazol-2-yl Heterocyclic amide group may improve solubility; methyl groups enhance rigidity.
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 4-Fluorophenyl Complex aryl-ether substituent Ethoxy and fluorophenyl groups confer Met kinase inhibition; optimized for oral efficacy.
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide H 4'-Chlorobiphenyl-2-yl Biphenyl system enhances π-conjugation; chlorine substitution affects electronic density.

Key Observations :

  • Lipophilicity : The target compound’s 4-methylbenzyl group increases lipophilicity compared to simpler phenyl or hydrogen substitutions (e.g., ). This may influence membrane permeability in biological systems.
  • Biological Activity : BMS-777607 demonstrates that electron-withdrawing groups (e.g., fluorine, ethoxy) enhance kinase inhibition, suggesting the target’s bromophenyl group may offer distinct binding interactions .
Crystallographic and Conformational Insights
  • Planarity : The dihydropyridine ring and aromatic substituents in analogs exhibit near-planar conformations (dihedral angles ~8°), facilitated by π-conjugation through the amide bridge .
  • Isostructurality : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is isostructural with its chloro analog, indicating halogen size minimally affects packing . The target’s benzyl group, however, may disrupt this trend due to steric effects.

Biological Activity

N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H18BrN3O2
  • CAS Number : 23647663

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Dihydropyridine Core : This can be achieved through cyclization reactions using appropriate precursors.
  • Bromination : The introduction of the bromophenyl group via electrophilic aromatic substitution.
  • Methylation : The attachment of the methylphenyl group through nucleophilic substitution.

These steps can be optimized for yield and purity using various techniques such as chromatography and recrystallization.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens are reported to be in the low micromolar range.

PathogenMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Antioxidant Properties

In addition to antimicrobial effects, this compound has demonstrated antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have also suggested that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of dihydropyridine compounds, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Oxidative Stress Study : Another investigation focused on the antioxidant capacity of this compound compared to known antioxidants like ascorbic acid and trolox. The results indicated that it has a comparable or superior ability to reduce oxidative stress markers in vitro .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound exhibits unique biological activities due to its specific molecular configuration.

Compound NameAntimicrobial ActivityAntioxidant Activity
N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]...HighModerate
Similar Compound AModerateHigh
Similar Compound BLowLow

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